molecular formula C16H22N2O4S B2609728 Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate CAS No. 1234933-42-6

Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2609728
CAS No.: 1234933-42-6
M. Wt: 338.42
InChI Key: YFINHYYTQQXOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound that features a piperidine ring, a cyclopropylsulfonyl group, and a phenyl carbamate moiety

Properties

IUPAC Name

phenyl N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(22-14-4-2-1-3-5-14)17-12-13-8-10-18(11-9-13)23(20,21)15-6-7-15/h1-5,13,15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFINHYYTQQXOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopropylsulfonyl group is then introduced through sulfonylation reactions, often using reagents like cyclopropylsulfonyl chloride. The final step involves the formation of the carbamate group by reacting the intermediate with phenyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or sulfonamides.

Scientific Research Applications

Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and specificity, while the phenyl carbamate moiety can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant properties.

    Evodiamine: Known for its anticancer and anti-inflammatory effects.

    Matrine: Exhibits antiproliferative and antimetastatic activities.

    Berberine: Used for its antimicrobial and antidiabetic properties.

Compared to these compounds, this compound is unique due to its synthetic origin and the presence of the cyclopropylsulfonyl group, which may confer distinct pharmacological properties.

Biological Activity

Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C23_{23}H23_{23}N3_3O2_2S
  • Molecular Weight : 409.5 g/mol
  • Appearance : White or almost white crystalline powder
  • Solubility : Freely soluble in dimethyl sulfoxide (DMSO), methanol, and 1-octanol.

The compound features a piperidine ring and a cyclopropylsulfonyl moiety, which suggest potential interactions with various biological targets, particularly within the central nervous system (CNS) and metabolic pathways.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes. It is hypothesized that the piperidine ring can interact with neurotransmitter receptors, potentially modulating neurotransmission.
  • Receptor Interaction : Similar compounds have shown affinity for serotonin receptors, indicating a possible role in modulating serotonergic pathways .

Analgesic Properties

Research has indicated that carbamate derivatives can exhibit analgesic properties. For instance, a study on related carbamic acid derivatives demonstrated significant analgesic effects comparable to morphine, suggesting that this compound may also possess similar therapeutic effects .

Case Studies and Research Findings

  • Matrix Metalloproteinase Inhibition :
    • A study evaluated O-phenyl carbamate derivatives as selective inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2. The slow-binding mechanism of these compounds suggests that this compound could also exhibit similar inhibitory profiles against MMPs, which are implicated in various diseases including cancer .
  • Therapeutic Applications :
    • The potential applications of this compound extend to treating conditions associated with MMP dysregulation and pain management. Its structural attributes allow it to be a candidate for further development in therapeutic settings targeting CNS disorders and inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Analgesic PropertiesPotential analgesic activity comparable to morphine
Enzyme InhibitionPossible inhibition of MMPs (e.g., MMP-2)
Receptor InteractionAffinity for serotonin receptors

Q & A

Q. What are the critical steps in synthesizing Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate, and how are reaction conditions optimized?

The synthesis involves three key steps:

Piperidine functionalization : Introduction of the cyclopropylsulfonyl group via sulfonylation of the piperidine nitrogen under anhydrous conditions, typically using cyclopropylsulfonyl chloride and a base like triethylamine .

Carbamate formation : Reaction of the piperidine intermediate with phenyl chloroformate in dichloromethane at 0–5°C to avoid side reactions .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >98% purity.
Optimization: Reaction pH, temperature, and solvent polarity are tightly controlled. For example, excess sulfonyl chloride improves yield but requires careful quenching to prevent decomposition .

Q. Which analytical techniques are prioritized for characterizing purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% threshold) .
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., piperidine C–H integration, sulfonyl group resonance at ~3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .

Q. What storage conditions are recommended to maintain stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate group .
  • Solubility considerations : Dissolve in anhydrous DMSO for long-term stock solutions (≥6 months stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor-binding assays) and control for batch-to-batch compound purity via HPLC .
  • Metabolic interference checks : Test for cytochrome P450 interactions using liver microsome models to rule out false positives in activity screens .
  • Dose-response validation : Replicate studies with staggered concentrations (e.g., 1 nM–10 µM) to identify non-linear effects .

Q. What computational strategies predict the compound’s binding affinity to target enzymes?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with proteins (e.g., kinase domains), using force fields to estimate binding energy (ΔG) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on sulfonyl group interactions with hydrophobic pockets .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with IC50_{50} values from published datasets to prioritize derivatives .

Q. How are structure-activity relationship (SAR) studies designed to improve selectivity?

  • Core modifications : Replace the cyclopropylsulfonyl group with bulkier substituents (e.g., tert-butyl) to sterically block off-target binding .
  • Carbamate variations : Test alternative aryl groups (e.g., naphthyl vs. phenyl) to enhance π-π stacking with aromatic residues in target enzymes .
  • Bioisosteric swaps : Substitute the piperidine ring with morpholine or azetidine to alter pharmacokinetics (e.g., metabolic half-life) .

Q. What methodologies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use 0.1% Tween-80 or β-cyclodextrin to enhance solubility without disrupting cell membranes .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) for sustained release in cytotoxicity assays .
  • pH adjustment : Prepare buffers at pH 6.5–7.0 to stabilize the carbamate group while maintaining solubility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

  • 3D model limitations : Spheroids may exhibit reduced compound penetration due to extracellular matrix barriers, leading to underestimation of potency .
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) in both models to identify hypoxia-driven resistance mechanisms in 3D systems .
  • Validation : Cross-check with ex vivo tissue slices or organoids to bridge in vitro-in vivo gaps .

Q. What experimental controls are essential when studying off-target kinase inhibition?

  • Kinase panel screening : Use platforms like Eurofins KinaseProfiler™ to test against 100+ kinases at 1 µM concentration .
  • Negative controls : Include inactive enantiomers or structurally related null compounds (e.g., carbamates lacking the sulfonyl group) .
  • Crystallography : Resolve co-crystal structures to confirm binding poses and rule out artifactual inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.